Pimonidazole - 70132-50-2

Pimonidazole

Catalog Number: EVT-278364
CAS Number: 70132-50-2
Molecular Formula: C11H18N4O3
Molecular Weight: 254.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pimonidazole hydrochloride is a 2-nitroimidazole compound widely employed in scientific research as an exogenous hypoxia marker [, , , , ]. It serves as a valuable tool for detecting and quantifying hypoxia in various biological systems, particularly in the context of tumor biology and other pathological conditions characterized by low oxygen tension [, , , , , ].

Pimonidazole's utility stems from its ability to selectively accumulate in hypoxic cells, forming stable adducts that can be readily detected and quantified using immunohistochemical techniques [, , , , , , ].

Chemical Reactions Analysis

Pimonidazole undergoes bioreductive activation primarily in hypoxic environments [, , , , ]. This process leads to the reduction of its nitro group, generating reactive intermediates that readily form covalent bonds with thiol groups present in various biomolecules, including proteins, peptides, and amino acids [, , , , ].

One notable reaction involves the formation of pimonidazole-protein adducts [, , , , ]. Under hypoxic conditions, reduced pimonidazole intermediates bind to thiol groups in proteins, creating stable adducts. These adducts serve as markers of hypoxia and can be detected using immunohistochemical techniques with antibodies specific to pimonidazole adducts [, , , , ]. Another significant reaction is the conjugation of reduced pimonidazole with glutathione (GSH) []. This reaction results in the formation of pimonidazole-GSH conjugates, which are considered low-molecular-weight metabolites of pimonidazole. Imaging mass spectrometry (IMS) studies have demonstrated that the localization of these conjugates within tumor tissues aligns with areas positively immunostained for pimonidazole []. This finding suggests that pimonidazole undergoes reduction in hypoxic tumor cells, followed by conjugation with GSH, offering insights into the metabolic fate of pimonidazole in hypoxic environments [].

Applications
  • Tumor Hypoxia Assessment: Pimonidazole serves as a reliable marker for detecting and quantifying tumor hypoxia in both preclinical and clinical settings [, , , , , , , , , , , , , , , , , , , , , , ]. Researchers utilize pimonidazole staining to identify hypoxic regions within tumors, providing valuable insights into tumor biology, treatment resistance, and disease progression [, , , , , , , , , , , , , , , , , , , , , ].
  • Evaluation of Treatment Response: Pimonidazole staining helps assess the efficacy of various cancer therapies, such as radiotherapy, chemotherapy, and antiangiogenic therapy [, , , , , , ]. By monitoring changes in pimonidazole adduct levels, researchers can evaluate the impact of these therapies on tumor oxygenation and identify potential mechanisms of treatment resistance [, , , , , , ].
  • Investigation of Hypoxia-Related Mechanisms: Pimonidazole is instrumental in studying the molecular and cellular mechanisms associated with hypoxia in various diseases, including cancer [, , , , , , , , , , , , , , , , , , , , , , ]. It allows researchers to investigate the role of hypoxia in angiogenesis, metastasis, and resistance to therapy [, , , , , , , , , , , , , , , , , , , , , , ].
  • Validation of Other Hypoxia Markers: Pimonidazole serves as a gold standard for validating other hypoxia markers, including imaging modalities like positron emission tomography (PET) [, , , , , ]. By comparing the distribution of pimonidazole adducts with the signals obtained from these alternative methods, researchers can assess their accuracy and reliability in detecting and quantifying hypoxia [, , , , , ].
Future Directions
  • Development of Targeted Therapies: Pimonidazole's ability to specifically target hypoxic cells makes it an attractive candidate for developing targeted therapies [, , , ]. Researchers are exploring its use in conjugating therapeutic agents or nanoparticles to selectively deliver treatments to hypoxic tumor regions, potentially enhancing treatment efficacy and reducing side effects [, , , ].
  • Early Disease Detection and Monitoring: Pimonidazole's sensitivity in detecting early hypoxic changes could lead to its application in early disease detection and monitoring [, , ]. By identifying hypoxia in precancerous lesions or at early stages of disease progression, pimonidazole-based assays could potentially facilitate timely interventions and improve patient outcomes [, , ].
  • Personalized Medicine Approaches: Pimonidazole's use in quantifying tumor hypoxia could contribute to personalized medicine approaches in cancer treatment [, , , ]. By assessing the hypoxic status of individual tumors, clinicians could tailor treatment strategies, such as radiation dose escalation or hypoxia-modifying therapies, to optimize therapeutic outcomes [, , , ].

18F-Fluoromisonidazole (FMISO)

Compound Description: 18F-Fluoromisonidazole (FMISO) is a radiolabeled nitroimidazole used in positron emission tomography (PET) to image hypoxia within tumors. Similar to Pimonidazole, FMISO undergoes reductive metabolism in hypoxic environments, leading to its accumulation and enabling visualization. [, , , , ]

Relevance: FMISO shares a structural similarity to Pimonidazole, both containing the 2-nitroimidazole moiety crucial for hypoxia-selective reduction. Both compounds are used for hypoxia detection, with FMISO enabling non-invasive imaging while Pimonidazole is used for ex vivo analysis. [, , , , ]

Carbonic Anhydrase 9 (CA9)

Compound Description: Carbonic Anhydrase 9 (CA9) is an endogenous protein often overexpressed in hypoxic tumors. It catalyzes the reversible hydration of carbon dioxide, contributing to pH regulation in the tumor microenvironment. [, , ]

Relevance: Although structurally unrelated to Pimonidazole, CA9 serves as an endogenous hypoxia marker, while Pimonidazole is an exogenous marker. Research often compares their expression patterns to understand tumor hypoxia. [, , ]

Hypoxia-Inducible Factor-1α (HIF-1α)

Compound Description: Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor stabilized under hypoxia. It regulates the expression of various genes involved in angiogenesis, glucose metabolism, and cell survival, adapting the tumor to low oxygen conditions. [, , , , ]

Relevance: HIF-1α plays a central role in the cellular response to hypoxia, a condition detected by Pimonidazole. Studying their co-expression provides insights into the interplay between hypoxia and downstream cellular adaptations. [, , , , ]

5-Bromo-2'-Deoxyuridine (BrdU)

Compound Description: 5-Bromo-2'-Deoxyuridine (BrdU) is a thymidine analog incorporated into newly synthesized DNA during cell division. It serves as a marker for proliferating cells. [, , , ]

Relevance: While not directly related to hypoxia, BrdU helps differentiate between proliferating and quiescent cells within tumors. This distinction aids in understanding the differential response of these cell populations to hypoxia, as assessed by Pimonidazole. [, , , ]

Glucose Transporter 1 (Glut-1)

Compound Description: Glucose Transporter 1 (Glut-1) facilitates glucose uptake into cells. It is frequently upregulated in hypoxic tumors to compensate for reduced ATP production through oxidative phosphorylation. [, , ]

Relevance: Glut-1 expression, often regulated by HIF-1α, is a marker of increased glucose metabolism in response to hypoxia, similar to Pimonidazole being a marker of hypoxia itself. Investigating their co-localization helps understand the metabolic adaptations of hypoxic tumor regions. [, , ]

EF5

Compound Description: EF5, like Pimonidazole, is a 2-nitroimidazole hypoxia marker used in preclinical and clinical studies. It forms adducts with cellular components under hypoxic conditions. [, ]

Relevance: Sharing the 2-nitroimidazole pharmacophore with Pimonidazole, EF5 exhibits similar hypoxia-dependent binding properties. Comparative studies using both markers have explored their binding kinetics and sensitivity in different tumor models. [, ]

CCI-103F

Compound Description: CCI-103F is another 2-nitroimidazole hypoxia marker, structurally resembling both Pimonidazole and EF5. It allows for the detection and quantification of hypoxic cells within tissues. []

Relevance: CCI-103F's similar structure and mechanism of action to Pimonidazole make it a valuable comparative tool for hypoxia assessment. Studies comparing their binding patterns contribute to understanding the dynamics of tumor hypoxia. []

Reduced Glutathione (GSH)

Compound Description: Reduced glutathione (GSH) is an important cellular antioxidant. It conjugates with reactive metabolites, including those derived from Pimonidazole reduction, facilitating their detoxification and elimination. []

Relevance: Research has shown that a reduced metabolite of Pimonidazole can form a glutathione conjugate. Analyzing the distribution of this conjugate and GSH itself provides insights into the metabolic fate and clearance of Pimonidazole within hypoxic tumor regions. []

Properties

CAS Number

70132-50-2

Product Name

Pimonidazole

IUPAC Name

1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol

Molecular Formula

C11H18N4O3

Molecular Weight

254.29 g/mol

InChI

InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2

InChI Key

WVWOOAYQYLJEFD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O

Solubility

Soluble in DMSO

Synonyms

2-((nitroimidazol-1-yl)methyl)-1-piperdineethanol
2-nitro-alpha-(piperidinomethyl)-1-imidazole ethanol
2-pimonidazole
hypoxyprobe-1
pimonidazole
Ro 03-8799
Ro 038799

Canonical SMILES

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.